1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine
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Overview
Description
1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine is a compound that features an imidazole ring attached to a phenyl group, which is further connected to an ethanamine moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to a wide range of effects .
Pharmacokinetics
This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives are known to have a wide range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine typically involves the condensation of 3-(1H-imidazol-1-yl)benzaldehyde with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imine intermediate back to the amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its imidazole moiety, which is known for its biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Comparison with Similar Compounds
Similar Compounds
1-(1H-imidazol-1-yl)ethan-1-amine: Lacks the phenyl group, which may affect its biological activity and chemical properties.
3-(1H-imidazol-1-yl)propylamine: Has a longer alkyl chain, which can influence its solubility and reactivity.
1-(3,4-dimethylphenyl)imidazole: Contains additional methyl groups on the phenyl ring, altering its steric and electronic properties.
Uniqueness
1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine is unique due to the presence of both the imidazole ring and the phenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-imidazol-1-ylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(12)10-3-2-4-11(7-10)14-6-5-13-8-14/h2-9H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPMKBMVQBDDBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=CN=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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